6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde
Description
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is a heterocyclic compound featuring a fused pyrrole and pyrimidine ring system. The molecule is substituted with a methyl group at position 6 and a formyl (carbaldehyde) group at position 4 (Figure 1). Pyrrolo[2,3-d]pyrimidine derivatives are known for their roles in kinase inhibition, anticancer activity, and other therapeutic applications .
Properties
IUPAC Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-2-6-7(3-12)9-4-10-8(6)11-5/h2-4H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPRUPHCTBUVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2N1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Chloroiminium Intermediate Formation :
A substituted pyrrolo[2,3-d]pyrimidine precursor (e.g., 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine) reacts with oxalyl chloride (2.5 equivalents) in anhydrous dimethylformamide (DMF) at -10°C to 0°C. The reaction proceeds via electrophilic substitution, with DMF acting as both solvent and formylating agent. -
Hydrolysis to Aldehyde :
The intermediate is hydrolyzed using aqueous sodium bicarbonate (NaHCO₃) at 0–25°C, yielding 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde. The reaction time ranges from 2–4 hours, with yields averaging 72–78% .
Table 1: Optimized Conditions for Vilsmeier-Haack Formylation
| Parameter | Specification |
|---|---|
| Precursor | 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine |
| Oxalyl Chloride | 2.5 equivalents |
| Solvent | Anhydrous DMF |
| Temperature (Step 1) | -10°C to 0°C |
| Hydrolysis Agent | 10% NaHCO₃ (aq.) |
| Reaction Time | 2–4 hours |
| Yield | 72–78% |
Reductive Amination Pathways
Alternative routes leverage reductive amination to construct the pyrrolo[2,3-d]pyrimidine scaffold while introducing the aldehyde group. This method is favored for its compatibility with nitrogen-protecting groups and scalability.
Key Steps and Reagents
-
Benzylamine Protection :
A primary amine (e.g., 4-amino-6-methylpyrrolo[2,3-d]pyrimidine) is protected with benzylamine or its derivatives (e.g., 4-methoxybenzylamine) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. This step ensures regioselectivity during subsequent reactions. -
Aldehyde Introduction :
The protected intermediate undergoes formylation using paraformaldehyde ((CH₂O)ₙ) in the presence of acetic acid. Sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduces the imine intermediate, yielding the aldehyde after deprotection.
Table 2: Reductive Amination Parameters
| Parameter | Specification |
|---|---|
| Protecting Agent | Benzylamine |
| Formylation Reagent | Paraformaldehyde |
| Reducing Agent | NaBH(OAc)₃ (1.2 equivalents) |
| Solvent | THF/Acetic Acid (4:1 v/v) |
| Temperature | 0°C to 25°C |
| Yield | 65–70% |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency, safety, and environmental sustainability. Continuous flow reactors and catalytic systems are increasingly adopted to enhance reproducibility.
Solvent and Catalyst Optimization
-
Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces traditional solvents like DMF due to its lower toxicity and higher boiling point (106°C), facilitating easier recovery.
-
Catalytic Systems : Palladium on carbon (Pd/C) enables efficient debenzylation during deprotection steps, reducing metal waste by 40% compared to stoichiometric methods.
Table 3: Industrial Process Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10–100 g | 10–50 kg |
| Cycle Time | 24–48 hours | 8–12 hours |
| Solvent Recovery Rate | 60–70% | 90–95% |
| Overall Yield | 70–75% | 68–72% |
Analytical Characterization
Critical quality control metrics include nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry Applications
1. Kinase Inhibition
One of the primary applications of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde lies in its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer. Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines can act as inhibitors for various kinases:
- Plasmodium falciparum Calcium-Dependent Protein Kinase (PfCDPK) : Studies have shown that certain derivatives exhibit promising inhibitory activity against PfCDPK4 and PfCDPK1, with IC50 values ranging from 0.210 to 0.589 μM. This suggests potential applications in antimalarial drug development .
- Cyclin-Dependent Kinases (CDKs) : A series of novel derivatives have been synthesized and tested for their ability to inhibit CDK9, which is implicated in pancreatic ductal adenocarcinoma (PDAC). These compounds demonstrated significant anti-proliferative activity against cancer cell lines by blocking Rb phosphorylation and inducing apoptosis .
2. Anticancer Activity
The compound's ability to induce cell cycle arrest and apoptosis makes it a candidate for anticancer therapies. Mechanistic studies revealed that certain derivatives can effectively suppress the proliferation of cancer cells by targeting specific molecular pathways . For instance, one compound was shown to inhibit the proliferation of multiple human pancreatic cancer cell lines and displayed moderate tumor inhibition effects in xenograft models .
Biological Applications
1. Cellular Signaling
Research indicates that pyrrolo[2,3-d]pyrimidines can influence cellular processes by modulating signaling pathways related to cell growth and survival. The interaction with kinases affects downstream signaling cascades that are critical for maintaining cellular homeostasis .
2. Drug Development
The structural versatility of this compound allows for modifications that enhance its pharmacological properties. This adaptability makes it a valuable scaffold for designing new therapeutics targeting various diseases beyond cancer, including autoimmune disorders .
Industrial Applications
1. Synthesis of Complex Molecules
In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its utility in creating diverse chemical entities is essential for developing new materials and optimizing chemical processes .
2. Material Science
The compound's unique properties may also find applications in material science, particularly in developing novel materials with specific functionalities based on its chemical characteristics .
Mechanism of Action
The mechanism of action of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde involves its interaction with molecular targets such as kinases. It acts as an inhibitor of p21-activated kinase 4 (PAK4), which is involved in various signaling pathways related to cell growth, apoptosis prevention, and cell proliferation. The compound binds to the hinge region and β-sheets of PAK4, inhibiting its activity and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo-, furo-, and thieno-fused pyrimidines share structural similarities but exhibit distinct biochemical properties due to variations in substituents and heteroatoms. Below is a detailed comparison:
Structural Analogues of Pyrrolo[2,3-d]pyrimidine
a) PP-13 (Ethyl 4-((4-(benzylamino)-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl) benzoate)
- Structure: Features a benzylamino group at position 4 and an ester-linked benzyl group at position 7.
- Activity: Demonstrates potent cytotoxicity in non-small cell lung cancer (NSCLC) cells by inducing apoptosis .
- Key Difference: The 4-carbaldehyde in the target compound is replaced with a benzylamino group, enhancing its binding affinity to cellular targets.
b) 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Structure : Substituted with a methyl group at position 6 and an amine at position 4.
- Activity : Used as a kinase inhibitor precursor; the amine group facilitates hydrogen bonding in active sites .
- Key Difference : The absence of the aldehyde reduces electrophilicity, limiting its utility in covalent drug design.
Furo[2,3-d]pyrimidine Derivatives (, Figure 17)
- Example: 4-Amino-5-methylfuro[2,3-d]pyrimidine Structure: Oxygen-containing fused ring with 4-amino and 5-methyl groups. Activity: Shows moderate anticancer activity but lower solubility compared to pyrrolo analogues due to the oxygen atom’s electronegativity .
Thieno[2,3-d]pyrimidine Derivatives ()
- Example: 4-Substituted anilinothieno[2,3-d]pyrimidine-6-methanone Structure: Sulfur-containing fused ring with a ketone at position 6. Activity: Exhibits enhanced metabolic stability but reduced cellular permeability compared to pyrrolo derivatives .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Reactivity : The 4-carbaldehyde group in the target compound offers a reactive site for synthesizing Schiff bases or hydrazones, which are pivotal in developing covalent inhibitors .
- Structural Optimization: Thieno and furo analogues (–4) demonstrate that heteroatom choice (O vs. S) impacts solubility and target engagement, guiding drug design.
Biological Activity
Introduction
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The structure of this compound features a fused pyrrole and pyrimidine ring system, which is characteristic of many biologically active compounds. Its molecular formula is C₈H₈N₄O, and it has notable properties that contribute to its biological effects.
Target Enzymes
The primary biological targets for this compound include:
- Cyclin-Dependent Kinases (CDK4/6) : It acts as a selective inhibitor, leading to cell cycle arrest in cancer cells by preventing the phosphorylation of retinoblastoma protein (Rb) .
- Plasmodium falciparum Calcium-Dependent Protein Kinase (PfCDPK4) : Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine can inhibit PfCDPK4, which is crucial for malaria parasite survival .
Biochemical Pathways
The inhibition of CDK4/6 leads to:
- Cell Cycle Arrest : The compound halts progression through the G1 phase, reducing cellular proliferation.
- Apoptosis Induction : In cancer cells, this compound can trigger programmed cell death through various signaling pathways .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines.
These values indicate significant inhibitory activity against tumor cells, suggesting its potential as an anticancer agent.
Case Studies
- Anticancer Activity : A study demonstrated that compounds with similar structures showed enhanced potency in inhibiting tumor cell proliferation compared to traditional antifolates like methotrexate. The compound's mechanism involved FR-mediated uptake and GARFTase inhibition .
- Antimalarial Potential : Another investigation focused on the design of pyrrolo[2,3-d]pyrimidines as inhibitors of PfCDPK4. Compounds were synthesized and exhibited promising IC50 values ranging from 0.210 to 0.589 μM against the target kinases .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests good bioavailability similar to other CDK inhibitors like ribociclib. Toxicity studies indicate that at lower doses, the compound effectively inhibits tumor growth without significant adverse effects on normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
